Cas no 49752-90-1 (2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol)

2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol structure
49752-90-1 structure
Nome del prodotto:2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol
Numero CAS:49752-90-1
MF:C17H16F6N2O
MW:378.312165260315
CID:932765
PubChem ID:4046

2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • alpha-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol
    • 4-Quinolinemethanol, α-2-piperidinyl-2,8-bis(trifluoromethyl)-
    • Α-2-PIPERIDYL-2,8-BIS(TRIFLUOROMETHYL)QUINOLINE-4-METHANOL
    • 2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol
    • DTXSID50860636
    • CCG-39182
    • CHEMBL416956
    • KBio2_004360
    • DB00358
    • KBio2_006928
    • SPECTRUM1503070
    • BRD-A89585551-003-08-3
    • Lariam
    • Q736270
    • Prestwick2_000126
    • BPBio1_000190
    • AB00052310
    • Spectrum_001312
    • IDI1_000790
    • Mefaquin
    • WR 142,490
    • AKOS030575625
    • SPBio_002111
    • BRD-A89585551-003-03-4
    • HMS502H12
    • EINECS 256-468-3
    • Prestwick3_000126
    • NCGC00094994-04
    • (2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol
    • (S)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol
    • mefloquine
    • Ro-21-5998-001
    • [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol
    • BSPBio_000172
    • [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol
    • Spectrum2_001516
    • NCGC00094994-02
    • (2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol; (Mefloquine or MF)
    • NCGC00094994-01
    • KBio1_000790
    • NCGC00094994-03
    • HMS1922C09
    • (S)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-(R)-piperidin-2-yl-methanol
    • NSC-758233
    • 2-[(2,8-Bis-trifluoromethyl-quinolin-4-yl)-hydroxy-methyl]-piperidinium
    • SBI-0051761.P002
    • Prestwick0_000126
    • SR-05000001820-11
    • SPBio_001591
    • SR-05000001820
    • [2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol
    • 4-Quinolinemethanol, .alpha.-2-piperidinyl-2,8-bis(trifluoromethyl)-, (R*,S*)-(.+/-.)-
    • Prestwick1_000126
    • BCP09262
    • WR-142490
    • 49752-90-1
    • AB00052310_09
    • (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol
    • 4-Quinolinemethanol, alpha-2-piperidinyl-2,8-bis(trifluoromethyl)-
    • NINDS_000790
    • CHEBI:63681
    • GTPL4252
    • threo-MefloquineHydrochloride
    • STL581681
    • EN300-1696285
    • Racemic mefloquine
    • (2,8-Bis-trifluoromethyl-quinolin-4-yl)-(1-methyl-piperidin-2-yl)-methanol
    • alpha-2-Piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
    • SCHEMBL21782
    • DivK1c_000790
    • BDBM50022889
    • melfoquine
    • KBio2_001792
    • [(R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol
    • 2,8-di(trifluoromethyl)-4-quinolyl-hexahydro-2-pyridinylmethanol(Mefloquine)
    • Spectrum3_000953
    • KBioSS_001792
    • rel-(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol
    • Spectrum4_001066
    • KBioGR_001392
    • NS00005035
    • rac-mefloquine
    • 4-Quinolinemethanol, .alpha.-(2R)-2-piperidinyl-2,8-bis(trifluoromethyl)-, (.alpha.S)-rel-
    • NCGC00094994-06
    • GNF-Pf-5544
    • DB-179095
    • (2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol( Mefloquine)
    • Mefloquinone
    • KBio3_002046
    • (DL-erythro-.alpha.-2-Piperidyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
    • Spectrum5_001122
    • Inchi: InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2
    • Chiave InChI: XEEQGYMUWCZPDN-UHFFFAOYSA-N
    • Sorrisi: C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Proprietà calcolate

  • Massa esatta: 378.116682
  • Massa monoisotopica: 378.116682
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 2
  • Complessità: 483
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 45.2
  • XLogP3: 3.6

Proprietà sperimentali

  • Densità: 1.383
  • Punto di fusione: 174-176 °C
  • Punto di ebollizione: 415.7°C at 760 mmHg
  • Punto di infiammabilità: 205.2°C
  • Indice di rifrazione: 1.519
  • LogP: 3.9

2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1696285-0.05g
[2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol
49752-90-1
0.05g
$2755.0 2023-09-20

2,8-bis(trifluoromethyl)quinolin-4-yl(piperidin-2-yl)methanol Letteratura correlata

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd